molecular formula C4H7Cl2N B556861 4-chlorobut-2-yn-1-amine Hydrochloride CAS No. 77369-59-6

4-chlorobut-2-yn-1-amine Hydrochloride

Cat. No. B556861
M. Wt: 140.01 g/mol
InChI Key: HZVTZSFWPLLBRF-UHFFFAOYSA-N
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Patent
US06344483B1

Procedure details

Ex-8c) 14.1 g of 1-Amino-4-chloro-2-butyne hydrochloride was taken up in 70 mL of dioxane and :35 mL water. 4 g NaOH was added and the reaction mixture was stirred for 30 minutes followed by the addition of 21.8 g di-t-butylcarbonate at 20° C. The reaction mixture was stirred at 20° C. to 25° C. for 8 h and then the lower organic layer was separated. The upper aqueous layer was extracted with 100 mL of dichloromethane. Organic layers were combined and washed with 50% aqueous NaHCO3, dried over anhydrous MgSO4, treated with Darco, filtered over celite and concentrated to give a brown oil. This oil was chromatographed to give 9 g of 1-t-Butyloxycarbonylamino-4-chloro-2-butyne as a white solid.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
21.8 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[C:5][CH2:6][Cl:7].O.[OH-].[Na+].[C:11]([O:15][C:16](=O)[O:17]C(C)(C)C)([CH3:14])([CH3:13])[CH3:12]>O1CCOCC1>[C:11]([O:15][C:16]([NH:2][CH2:3][C:4]#[C:5][CH2:6][Cl:7])=[O:17])([CH3:14])([CH3:13])[CH3:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
Cl.NCC#CCCl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
21.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 20° C. to 25° C. for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the lower organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The upper aqueous layer was extracted with 100 mL of dichloromethane
WASH
Type
WASH
Details
washed with 50% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
ADDITION
Type
ADDITION
Details
treated with Darco
FILTRATION
Type
FILTRATION
Details
filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
This oil was chromatographed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC#CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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